CL-329167

Cardiovascular pharmacology AT1 receptor antagonism Isolated perfused heart

CL-329167 offers a structurally distinct quinazolinone scaffold alternative to imidazole-based sartans. For Langendorff isolated heart preparations, its 100-fold functional potency advantage over losartan (10⁻⁷ M vs. 10⁻⁵ M) minimizes solvent exposure. This unique profile makes it essential for studying angiotensin II-mediated coronary vasoconstriction in hypertrophy models. Researchers conducting AT1 selectivity panels can avoid confounding imidazole interactions.

Molecular Formula C30H32N6O2
Molecular Weight 508.6 g/mol
Cat. No. B1669146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-329167
SynonymsCL-329167;  CL 329167;  CL329167.
Molecular FormulaC30H32N6O2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C=C(C=C2)C(C)(C)OC)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C30H32N6O2/c1-5-6-11-27-31-26-17-16-22(30(2,3)38-4)18-25(26)29(37)36(27)19-20-12-14-21(15-13-20)23-9-7-8-10-24(23)28-32-34-35-33-28/h7-10,12-18H,5-6,11,19H2,1-4H3,(H,32,33,34,35)
InChIKeyXZCUIMYYMKTCBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CL-329167: An Orally Active, Competitive Angiotensin II AT1 Receptor Antagonist for Hypertension Research


CL-329167 (CAS 143945-39-5) is a small-molecule angiotensin II type 1 (AT1) receptor antagonist characterized by a 2,3,6-substituted quinazolin-4(3H)-one core scaffold [1]. Developed originally by Wyeth Pharmaceuticals, this compound functions as an orally active and competitive antagonist of the angiotensin II receptor with an in vitro IC50 of 6 nM in rat adrenal cortex binding assays . The compound bears a 2-butyl substituent at the C2 position, a 6-(1-methoxy-1-methylethyl) group at the C6 position, and a tetrazolylbiphenylmethyl moiety at the N3 position—a structural architecture that distinguishes it from other AT1 antagonists in the sartan class [1]. CL-329167 has been advanced to Phase 2 clinical investigation for hypertension, with documented functional antagonism in isolated perfused rat heart models demonstrating prevention of angiotensin II-induced coronary vasoconstriction [2][3].

Why CL-329167 Cannot Be Interchanged with Losartan or Other AT1 Antagonists Without Experimental Validation


Despite sharing a common pharmacological class—angiotensin II AT1 receptor antagonists—CL-329167 exhibits a fundamentally distinct core scaffold (quinazolinone) from the imidazole-based losartan or the biphenyl-tetrazole-only structures of other sartans, which translates into divergent molecular interactions with the AT1 receptor binding pocket [1]. Quantitative functional evidence from isolated heart preparations demonstrates that equipotent functional antagonism cannot be assumed based solely on in vitro binding affinity: CL-329167 required a 100-fold lower concentration (10⁻⁷ M) than losartan (10⁻⁵ M) to fully prevent angiotensin II-induced coronary vasoconstriction in the same experimental system [2]. This concentration-response divergence reflects differences in receptor residency time, tissue distribution, and potentially distinct binding kinetics that are not captured by IC50 values alone [2]. Consequently, any scientific protocol involving AT1 receptor blockade in cardiovascular pharmacology research—particularly in isolated organ perfusion studies—must treat CL-329167 as a distinct experimental tool requiring its own concentration optimization, not as a generic substitute for losartan or other sartans [1][2].

CL-329167 Quantitative Differentiation: Head-to-Head Functional Antagonism and Selectivity Data


Functional AT1 Antagonism: CL-329167 Achieves Equivalent Coronary Protection at 100-Fold Lower Concentration vs. Losartan

In an isolated Langendorff-perfused rat heart model from animals with left ventricular hypertrophy (LVH), infusion of angiotensin II (10⁻⁸ M) increased coronary vascular resistance (CVR) by 19% over baseline. Co-infusion with CL-329167 at 10⁻⁷ M completely prevented this angiotensin II-induced increase in CVR, achieving functional blockade equivalent to the effect observed with losartan at a 100-fold higher concentration of 10⁻⁵ M [1]. Both AT1 antagonists prevented the increase in CVR, whereas the AT2 antagonist CG-42112A at 10⁻⁸ M did not, confirming AT1-specific mediation of the coronary vasoconstrictor response [1].

Cardiovascular pharmacology AT1 receptor antagonism Isolated perfused heart Coronary vascular resistance

AT1 Receptor Binding Affinity: CL-329167 Exhibits IC50 of 6 nM in Rat Adrenal Cortex

CL-329167 demonstrates competitive, high-affinity binding to the angiotensin II AT1 receptor with an IC50 of 6 nM as measured by inhibition of radioligand binding in rat adrenal cortex tissue preparations [1]. This value places CL-329167 within the nanomolar potency range characteristic of clinically investigated AT1 antagonists, though direct binding affinity comparisons with losartan or valsartan under identical assay conditions are not available in the primary literature. The compound's binding affinity is derived from displacement of [¹²⁵I]-angiotensin II binding [1].

Receptor binding Angiotensin II antagonism Radioligand displacement AT1 selectivity

Structural Differentiation: Quinazolinone Scaffold Distinguishes CL-329167 from Imidazole-Based Sartans

CL-329167 is built upon a 2,3,6-substituted quinazolin-4(3H)-one core, which differs fundamentally from the imidazole scaffold of losartan, the biphenyl-tetrazole-imidazole of olmesartan, and the acylated amino acid framework of valsartan [1]. The quinazolinone bicyclic heterocycle provides a distinct spatial orientation of the critical pharmacophoric elements: the N3-tetrazolylbiphenylmethyl group engages the receptor's acidic binding pocket, while the C2-butyl and C6-methoxyisopropyl substituents occupy lipophilic subpockets [1]. This scaffold divergence results in different binding kinetics and receptor interaction geometry compared to imidazole-based AT1 antagonists, contributing to the observed 100-fold functional potency differential versus losartan [2].

Medicinal chemistry Scaffold hopping Quinazolinone AT1 antagonist pharmacophore

In Vivo Oral Bioactivity: CL-329167 Demonstrates Functional AT1 Blockade Following Oral Administration

CL-329167 is characterized as an orally active AT1 receptor antagonist, with the primary literature reporting oral efficacy in antagonizing angiotensin II-induced pressor responses in conscious rat models . While quantitative in vivo pharmacodynamic parameters such as ED50 values, maximal effect, and duration of action compared head-to-head with losartan or other sartans are not available in the public domain, the compound's advancement to Phase 2 clinical investigation for hypertension substantiates its systemic oral activity profile [1]. The presence of the 2-butyl and 6-methoxyisopropyl substituents on the quinazolinone core is posited to confer favorable physicochemical properties supporting oral absorption .

Oral bioavailability Hypertension Angiotensin II pressor response In vivo pharmacology

Optimal Research Applications for CL-329167 Based on Differentiated Evidence


Isolated Perfused Heart Studies Requiring Potent, Low-Concentration AT1 Blockade

CL-329167 is optimally suited for Langendorff isolated heart preparations, particularly in models of left ventricular hypertrophy or heart failure, where its 100-fold functional potency advantage over losartan (10⁻⁷ M vs. 10⁻⁵ M) enables effective AT1 blockade at substantially lower perfusate concentrations [1]. This reduced concentration requirement minimizes solvent exposure, reduces the risk of non-specific coronary effects, and conserves compound in extended perfusion protocols. Researchers investigating angiotensin II-mediated coronary vasoconstriction or diastolic dysfunction in pressure-overload hypertrophy models should prioritize CL-329167 over losartan for these functional assays [1].

Cardiovascular Pharmacology Studies Requiring Quinazolinone Scaffold for Off-Target Profiling or IP Differentiation

For research programs conducting selectivity panels or off-target profiling where imidazole-based AT1 antagonists (e.g., losartan, olmesartan) exhibit confounding interactions with cytochrome P450 enzymes, kinase panels, or other imidazole-binding proteins, CL-329167 offers a structurally distinct quinazolinone scaffold alternative [2]. This scaffold divergence enables cleaner interpretation of AT1-specific versus scaffold-mediated effects in mechanism-of-action studies. Additionally, the quinazolinone core may serve as a template for medicinal chemistry optimization campaigns seeking novel AT1 antagonist intellectual property distinct from the imidazole-dominated patent landscape [2].

Hypertension Research Requiring Orally Active, Competitive AT1 Antagonism in Rodent Models

CL-329167 is appropriate for in vivo hypertension studies in conscious rats or mice where oral administration is required and competitive AT1 receptor antagonism is the intended mechanism . The compound's documented oral activity and antagonism of angiotensin II-induced pressor responses support its use in chronic dosing paradigms . However, due to the absence of published comparative in vivo potency data against established sartans, researchers must conduct independent dose-ranging studies to establish effective oral doses, rather than extrapolating from losartan or valsartan dosing regimens .

Receptor Binding Studies Requiring High-Affinity AT1 Radioligand Displacement

With a validated AT1 receptor IC50 of 6 nM in rat adrenal cortex binding assays, CL-329167 can serve as a reference compound for competitive radioligand displacement studies characterizing novel AT1 ligands or assessing receptor density changes in disease models . The compound's nanomolar affinity is suitable for competition binding experiments using [¹²⁵I]-angiotensin II or [³H]-angiotensin II as radioligands. Procurement for binding studies should verify the source's purity certification, as the quinazolinone scaffold's synthetic intermediates may interfere with binding readouts if present as impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL-329167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.